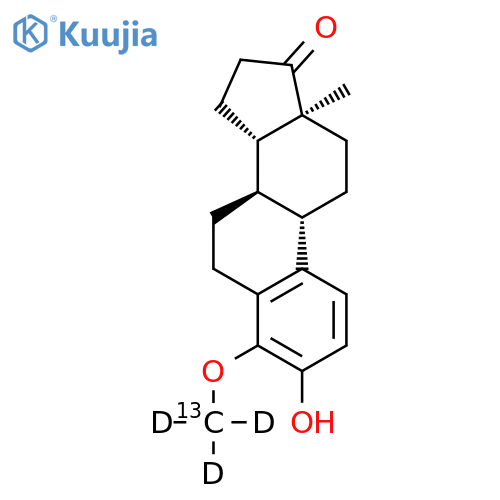Cas no 1217437-34-7 (4-Methoxy Estrone-13C,d3)

4-Methoxy Estrone-13C,d3 structure
商品名:4-Methoxy Estrone-13C,d3
CAS番号:1217437-34-7
MF:C19H24O3
メガワット:304.403205871582
CID:1058415
4-Methoxy Estrone-13C,d3 化学的及び物理的性質
名前と識別子
-
- 4-Methoxy-[13C,D3]-estrone
- 4-Methoxy Estrone-13C,d3
- (8R,9S,13S,14S)-3-hydroxy-13-methyl-4-(trideuteriomethoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
- 4-Methoxy Estrone-13
- 3,4-Dihydroxy-1,3,5(10)-estratrien-17-one 4-methyl-13C,d3 ether
- 3-Hydroxy-4-methoxy-13C,d3-1,3,5(10)-estratrien-17-one
- 3-Hydroxy-4-methoxyestra-1,3,5(10)-trien-17-one-13C,d3
- 4-Hydroxyestrone 4-methyl-13C,d3 ether
- 4-Methoxy-13C,d3-estrone
-
計算された属性
- せいみつぶんしりょう: 304.19500
じっけんとくせい
- PSA: 46.53000
- LogP: 3.82600
4-Methoxy Estrone-13C,d3 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 705691-1MG |
4-Methoxy Estrone-13C,d3 |
1217437-34-7 | 98% | 1mg |
¥5885.7 | 2023-11-27 | |
| TRC | M226137-1mg |
4-Methoxy Estrone-13C,d3 |
1217437-34-7 | 1mg |
$ 224.00 | 2023-09-07 | ||
| TRC | M226137-10mg |
4-Methoxy Estrone-13C,d3 |
1217437-34-7 | 10mg |
$ 1669.00 | 2023-09-07 | ||
| A2B Chem LLC | AE39515-1mg |
4-Methoxy Estrone-13C,d3 |
1217437-34-7 | 1mg |
$613.00 | 2024-04-20 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-311044-1mg |
4-Methoxy-13C,d3-estrone, |
1217437-34-7 | 1mg |
¥4249.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-311044-1 mg |
4-Methoxy-13C,d3-estrone, |
1217437-34-7 | 1mg |
¥4,249.00 | 2023-07-11 | ||
| 1PlusChem | 1P009FQZ-1mg |
4-Methoxy Estrone-13C,d3 |
1217437-34-7 | 1mg |
$294.00 | 2025-02-24 | ||
| A2B Chem LLC | AE39515-10mg |
4-Methoxy Estrone-13C,d3 |
1217437-34-7 | 10mg |
$2050.00 | 2024-04-20 | ||
| 1PlusChem | 1P009FQZ-10mg |
4-Methoxy Estrone-13C,d3 |
1217437-34-7 | 10mg |
$1421.00 | 2025-02-24 |
4-Methoxy Estrone-13C,d3 関連文献
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123
1217437-34-7 (4-Methoxy Estrone-13C,d3) 関連製品
- 362-08-3(2-Methoxy Estrone)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
